2,2'-(Hexane-1,6-diylbis((ethylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile
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Overview
Description
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is a complex organic compound with the molecular formula C₃₂H₃₆N₆ It is known for its unique structure, which includes multiple functional groups such as imine, nitrile, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the imine intermediate: This step involves the reaction of an aromatic aldehyde with an ethylamine derivative under acidic conditions to form the imine intermediate.
Coupling with hexane-1,6-diamine: The imine intermediate is then reacted with hexane-1,6-diamine to form the bis-imine compound.
Introduction of malononitrile groups: Finally, the bis-imine compound is reacted with malononitrile under basic conditions to introduce the nitrile groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amines derived from the nitrile groups.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic properties.
Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Industrial Applications: Utilized in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The aromatic rings and imine groups contribute to the compound’s ability to interact with nucleophilic and electrophilic sites in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2’-[hexane-1,6-diylbis[(ethylimino)(phenyl)methylidyne]]bismalononitrile: Similar structure but lacks the methyl groups on the aromatic rings.
2,2’-[hexane-1,6-diylbis[(ethylimino)(4,1-phenylene)methylidyne]]bismalononitrile: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is unique due to the presence of both imine and nitrile functional groups, as well as the specific substitution pattern on the aromatic rings. This combination of features imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.
Properties
CAS No. |
76897-74-0 |
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Molecular Formula |
C32H36N6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-ethylamino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C32H36N6/c1-5-37(31-13-11-29(25(3)17-31)19-27(21-33)22-34)15-9-7-8-10-16-38(6-2)32-14-12-30(26(4)18-32)20-28(23-35)24-36/h11-14,17-20H,5-10,15-16H2,1-4H3 |
InChI Key |
WRTUDDVDYDQOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
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